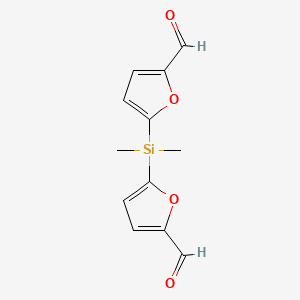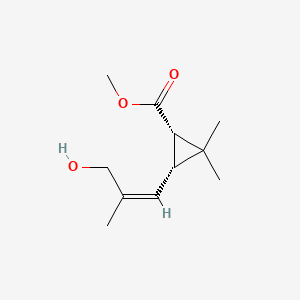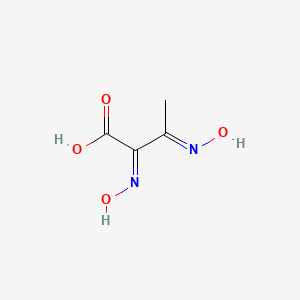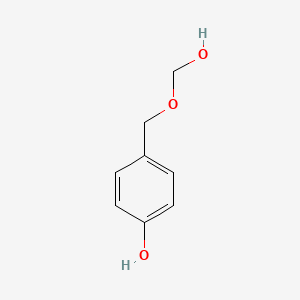
4-((Hydroxymethoxy)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Hydroxymethoxy)methyl)phenol: is an organic compound with the molecular formula C8H10O3 It is a derivative of phenol, where the hydroxyl group is substituted with a hydroxymethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Hydroxymethoxy)methyl)phenol can be achieved through several methods. One common approach involves the hydroxymethylation of phenol derivatives. For instance, the hydroxymethylation reaction of 4-t-nonylphenol with paraformaldehyde under anhydrous and aqueous alkaline conditions is a typical method . Another method includes the nucleophilic aromatic substitution of aryl halides .
Industrial Production Methods: Industrial production of phenol derivatives often involves large-scale chemical processes. For example, the synthesis of phenols can be achieved by hydrolysis of phenolic esters or ethers, or by reduction of quinones . These methods are scalable and can be optimized for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-((Hydroxymethoxy)methyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-((Hydroxymethoxy)methyl)phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-((Hydroxymethoxy)methyl)phenol involves its reactivity towards electrophilic aromatic substitution. The hydroxyl group in the phenol ring is ortho and para directing, making the aromatic ring highly activated towards electrophilic attack . This activation facilitates various chemical reactions, contributing to its biological and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Methylphenols (Cresols): These are phenol derivatives with a methyl group.
Hydroquinone: A phenol derivative with two hydroxyl groups in the para position.
Uniqueness: 4-((Hydroxymethoxy)methyl)phenol is unique due to the presence of the hydroxymethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other phenol derivatives like methylphenols and hydroquinone, which have different substituents and reactivity patterns.
Eigenschaften
CAS-Nummer |
90352-27-5 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
4-(hydroxymethoxymethyl)phenol |
InChI |
InChI=1S/C8H10O3/c9-6-11-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2 |
InChI-Schlüssel |
OXBYLVOUNSYOEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)

![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
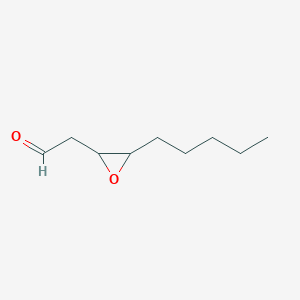
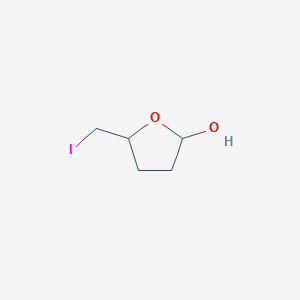
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)

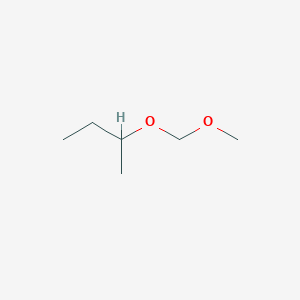
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
